Cas no 1207008-60-3 (3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine)

3-[(2-Methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at the 6-position and a 2-methoxyethylsulfanyl moiety at the 3-position. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of both sulfur and nitrogen heteroatoms enhances its binding affinity in molecular interactions, while the methoxyethyl chain may improve solubility and pharmacokinetic properties. Its well-defined synthetic route and stability under standard conditions make it a reliable intermediate for further functionalization. This compound is suited for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor modulators.
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine structure
1207008-60-3 structure
Product Name:3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
CAS No:1207008-60-3
MF:C12H13N3OS
MW:247.316120862961
CID:5508382
Update Time:2025-06-14

3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxyethylsulfanyl)-6-pyridin-3-ylpyridazine
    • 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
    • Inchi: 1S/C12H13N3OS/c1-16-7-8-17-12-5-4-11(14-15-12)10-3-2-6-13-9-10/h2-6,9H,7-8H2,1H3
    • InChI Key: MUXBIVWWURVCPK-UHFFFAOYSA-N
    • SMILES: C1(SCCOC)=NN=C(C2=CC=CN=C2)C=C1

3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine Pricemore >>

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Additional information on 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine

Comprehensive Overview of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine (CAS No. 1207008-60-3)

The compound 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine (CAS No. 1207008-60-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridazine core substituted with a pyridin-3-yl group and a (2-methoxyethyl)sulfanyl moiety, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a kinase inhibitor scaffold due to its ability to modulate key biological pathways.

In recent years, the demand for small molecule therapeutics has surged, with particular focus on targeted cancer therapies and neurodegenerative disease treatments. This compound's molecular architecture aligns well with current trends in fragment-based drug design, as evidenced by its appearance in patent literature for protein-protein interaction inhibitors. The methoxyethylsulfanyl side chain contributes to improved solubility profiles, addressing a common challenge in medicinal chemistry optimization.

From a synthetic chemistry perspective, CAS 1207008-60-3 demonstrates interesting reactivity patterns that make it valuable for cross-coupling reactions and click chemistry applications. Its pyridazine nitrogen atoms can participate in hydrogen bonding interactions, while the thioether linkage offers opportunities for further derivatization. These characteristics have led to its investigation in proteolysis targeting chimera (PROTAC) development, one of the hottest topics in contemporary drug discovery platforms.

The compound's physicochemical properties have been carefully characterized, with studies highlighting its logP value and hydrogen bond acceptor/donor count as particularly favorable for blood-brain barrier penetration. This makes 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine relevant to current searches about CNS drug development and neuroprotective agents. Computational models suggest good ligand efficiency metrics, explaining its popularity in virtual screening libraries.

Analytical methods for 1207008-60-3 typically employ HPLC-MS and NMR spectroscopy, with particular attention to the proton environments adjacent to the sulfur atom. The compound's stability under various pH conditions has been documented, making it suitable for formulation studies - a frequent search topic among pharmaceutical scientists. Recent publications have explored its metabolic pathways using microsomal incubation assays, addressing common queries about drug metabolism prediction.

In material science applications, the π-conjugated system of this molecule has shown promise in organic electronic devices, particularly as a charge transport material. The pyridine-pyridazine combination creates an interesting electronic landscape that researchers are investigating for OLED technologies and molecular sensors. This dual applicability in life sciences and advanced materials explains its growing presence in scientific literature.

Safety evaluations of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine indicate favorable toxicological profiles at standard research concentrations, though proper laboratory handling protocols should always be followed. Its environmental fate has been modeled using QSAR techniques, responding to increasing industry focus on green chemistry principles. The compound's biodegradation potential makes it attractive for sustainable chemical development strategies.

Looking forward, the scientific community anticipates expanded applications of CAS 1207008-60-3 in combinatorial chemistry and high-throughput screening platforms. Its balanced lipophilicity-hydrophilicity ratio addresses frequent challenges in lead compound optimization, while its structural novelty continues to inspire innovative molecular design approaches. As research progresses, this compound will likely feature in more structure-activity relationship studies and patent applications across multiple disciplines.

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